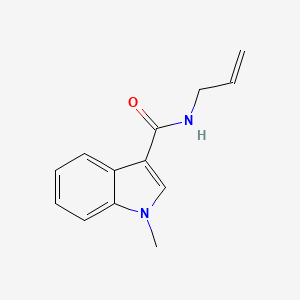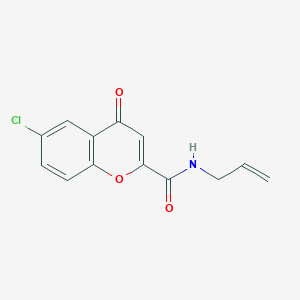![molecular formula C21H23N3O B7644529 (1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7644529.png)
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It is a psychoactive substance that has been studied for its potential therapeutic properties. MIPT is a research chemical that is not approved for human consumption and is only intended for scientific research purposes.
Mécanisme D'action
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also has affinity for the dopamine and norepinephrine receptors. These interactions lead to altered neurotransmitter activity in the brain, resulting in changes in perception, mood, and behavior.
Biochemical and physiological effects:
This compound has been shown to produce a range of effects, including altered perception of time, enhanced sensory experiences, and changes in mood and thought processes. It has also been associated with changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has several advantages for use in lab experiments, including its potency, selectivity for certain receptors, and ability to produce consistent effects. However, its psychoactive properties make it difficult to control for variables such as set and setting, and its use in animal studies may raise ethical concerns.
Orientations Futures
There are several potential future directions for research on (1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone, including further exploration of its therapeutic potential for mental health disorders and cancer treatment. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction. Finally, research on the structural and pharmacological properties of this compound may lead to the development of new compounds with similar or improved therapeutic properties.
Méthodes De Synthèse
The synthesis of (1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone involves the reaction of 1-methylindole-3-carboxaldehyde with 4-(2-methylphenyl)piperazine in the presence of a reducing agent. The resulting product is then purified through various methods such as recrystallization and chromatography.
Applications De Recherche Scientifique
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been studied for its potential therapeutic properties in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(1-methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-7-3-5-9-19(16)23-11-13-24(14-12-23)21(25)18-15-22(2)20-10-6-4-8-17(18)20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHOCMIRBRJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)




![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)


![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
![N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)

![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)